2-(4-Aminophenyl)propanoic acid

Description

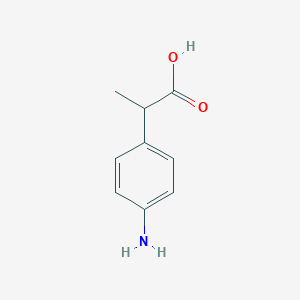

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMVICAMAQURRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974837 | |

| Record name | 2-(4-Aminophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59430-62-5 | |

| Record name | 4-Amino-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59430-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-amino-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminohydratropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Aminophenyl)propanoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(4-Aminophenyl)propanoic acid, a bifunctional organic compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. This document moves beyond basic data to offer insights into its synthesis, reactivity, and potential as a versatile chemical building block.

Core Molecular Characteristics

This compound (CAS No. 59430-62-5) is an amino acid derivative featuring a propanoic acid moiety attached to an aniline ring at the alpha-carbon.[1][2] This structure confers both acidic (carboxylic acid) and basic (aromatic amine) properties, making it an amphiprotic molecule with a rich and versatile chemical profile. Its strategic placement of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures.[3][4]

Physicochemical and Structural Data Summary

The fundamental properties of this compound are summarized below. It is important to note that while experimental data for this specific isomer is limited in publicly accessible literature, many properties can be reliably inferred from its structure, data on its precursors, and related isomers such as 3-(4-aminophenyl)propanoic acid.

| Property | Value / Information | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 59430-62-5 | [1] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-(4-Aminophenyl)propionic Acid, 2-(p-Aminophenyl)propanoic acid | [1] |

| Physical Form | Solid (expected) | |

| Melting Point | Not reported. For comparison, the precursor 2-(4-nitrophenyl)propanoic acid melts at 88-89 °C, and the isomer 3-(4-aminophenyl)propionic acid melts at 133-137 °C. | |

| pKa (estimated) | ~4-5 for the carboxylic acid (-COOH); ~4-5 for the anilinium ion (-NH₃⁺). The exact values are influenced by the electronic interplay of the two functional groups. | [2][6] |

| Solubility | Expected to be soluble in aqueous acidic and basic solutions due to salt formation. Solubility in organic solvents like DMSO and alcohols is likely, but it is expected to have low solubility in nonpolar solvents like hexanes. | [7][8] |

| SMILES | CC(C1=CC=C(C=C1)N)C(=O)O | [5] |

| InChI | InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | [5] |

Synthesis Pathway: A Validated Approach

A robust and scalable synthesis of this compound can be achieved via a two-step process involving the preparation of a nitro-intermediate followed by its reduction. This strategy is well-established in organic synthesis for the preparation of aromatic amines.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-(4-Nitrophenyl)propanoic acid [9]

Causality: This step constructs the core carbon skeleton. The hydrolysis of the diethyl malonate derivative followed by acidification and heating effectively removes one of the ester groups as CO₂, a classic malonic ester synthesis outcome, yielding the desired propanoic acid structure.

-

Hydrolysis: Dissolve diethyl 2-methyl-2-(4-nitrophenyl)-malonate in ethanol. Add an aqueous solution of sodium hydroxide. Heat the reaction mixture at 50°C for approximately 3 hours to ensure complete saponification of both ester groups.

-

Work-up: After cooling, dilute the reaction mixture with water. The intermediate sodium salt will be in the aqueous layer. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. This protonates the carboxylate and precipitates the dicarboxylic acid, which spontaneously decarboxylates upon gentle warming.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate. The organic product will move into the ethyl acetate phase.

-

Isolation: Wash the ethyl acetate layer with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-(4-nitrophenyl)propanoic acid.[9]

Part 2: Reduction to this compound

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation, and hydrogen gas is the reducing agent. The reaction is typically performed in an alcohol solvent where the starting material has reasonable solubility.

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-(4-nitrophenyl)propanoic acid synthesized in Part 1 in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 3-4 atm. Agitate the mixture at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validation: The predicted chemical shifts and splitting patterns are internally consistent. For instance, the quartet for the alpha-proton is validated by the three neighboring methyl protons, and the doublet for the methyl group is validated by the single alpha-proton, adhering to the n+1 rule.

Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange. |

| ~6.9-7.1 | doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the electron-donating alkyl group and meta to the amino group. |

| ~6.5-6.7 | doublet | 2H | Ar-H (meta to -CH) | Aromatic protons meta to the alkyl group and ortho to the strongly electron-donating amino group, thus more shielded. |

| ~4.5-5.0 | broad singlet | 2H | -NH₂ | Amine protons can be broad and their chemical shift is variable depending on concentration and solvent. |

| ~3.5 | quartet | 1H | α-CH | The proton on the carbon adjacent to both the aromatic ring and the carbonyl group. Split by the methyl protons. |

| ~1.3 | doublet | 3H | -CH₃ | The methyl protons are split by the single alpha-proton. |

Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

A ¹³C NMR spectrum for this compound has been reported in the SpectraBase database, confirming its characterization.[10] The expected chemical shifts are:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~175 | C | -COOH | Carbonyl carbons of carboxylic acids are highly deshielded. |

| ~145 | C | Ar-C (ipso to -NH₂) | The carbon directly attached to the nitrogen atom is deshielded. |

| ~130 | C | Ar-C (ipso to -CH) | The carbon bearing the propanoic acid side chain. |

| ~128 | CH | Ar-CH (ortho to -CH) | Aromatic methine carbons. |

| ~114 | CH | Ar-CH (meta to -CH) | Aromatic methine carbons shielded by the -NH₂ group. |

| ~45 | CH | α-CH | The alpha-carbon of the propanoic acid chain. |

| ~18 | CH₃ | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

Causality: The presence of both a carboxylic acid and an aromatic amine will result in a complex but characteristic IR spectrum. The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, while the N-H stretches confirm the primary amine. The C=O stretch is indicative of the carbonyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching (two bands) | Primary Aromatic Amine |

| 3300-2500 | O-H stretching (very broad) | Carboxylic Acid |

| ~1700 | C=O stretching | Carboxylic Acid |

| ~1600, ~1500 | C=C stretching | Aromatic Ring |

| ~1250 | C-O stretching | Carboxylic Acid |

| ~820 | C-H bending (out-of-plane) | 1,4-disubstituted (para) benzene |

Mass Spectrometry (MS)

Self-Validation: The predicted fragments logically arise from the cleavage of the parent molecule at its weakest bonds, such as the bond alpha to the carbonyl group and the aromatic ring.

-

Molecular Ion (M⁺•): m/z = 165.

-

Key Fragmentation Pathways:

-

Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 120. This is a very common fragmentation for carboxylic acids.

-

Alpha-cleavage with loss of the methyl group (-CH₃, 15 Da) to give a fragment at m/z = 150.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly versatile building block in organic synthesis.[12][13] The reactivity of the amine and carboxylic acid groups can often be controlled by judicious choice of reaction conditions and protecting groups.

Caption: Key chemical transformations of this compound.

-

Reactions of the Amino Group : The primary aromatic amine is nucleophilic and can undergo acylation to form amides, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.[14]

-

Reactions of the Carboxylic Acid Group : This group can be converted into esters, amides (via coupling agents like DCC or EDC), or reduced to the corresponding primary alcohol. These transformations are fundamental in peptide synthesis and the creation of ester-based prodrugs.[8][]

Applications in Research and Development

While specific, large-scale applications of this compound are not widely documented, its structure is representative of a class of compounds—aminophenyl alkanoic acids—that are of considerable interest, particularly in pharmaceutical development.[3][16]

-

Pharmaceutical Intermediates : This molecule serves as a valuable scaffold. The propanoic acid "handle" can be used to link the molecule to other pharmacophores, while the amino group can be functionalized to modulate properties like solubility, receptor binding, or metabolic stability. For example, derivatives of phenylpropanoic acids have been explored as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[17]

-

Bio-conjugation and Prodrugs : The amino and carboxylic acid groups are ideal for creating prodrugs. For instance, an active pharmaceutical ingredient (API) with a free hydroxyl or amino group could be esterified or amidated with the carboxylic acid of this molecule. The resulting prodrug may have improved bioavailability, with the active drug being released in vivo by enzymatic cleavage.[18]

-

Antimicrobial and Anticancer Research : The aminophenyl moiety is a feature in many biologically active compounds. Research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promising antimicrobial and anticancer activities, suggesting that scaffolds based on aminophenyl propanoic acids are worthy of further investigation in these therapeutic areas.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling Precautions :

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion : Wash out mouth with water and seek medical advice.[5]

-

Conclusion

This compound is a foundational building block whose value lies in its bifunctional nature. The presence of both an acidic carboxylic acid and a basic amino group on a stable aromatic scaffold provides chemists with a versatile tool for constructing complex molecules. While detailed experimental data on this specific isomer is sparse, its synthesis is straightforward, and its chemical behavior can be confidently predicted. Its primary utility is as a synthetic intermediate, offering multiple avenues for functionalization in the pursuit of novel pharmaceuticals and advanced materials. This guide provides the technical foundation necessary for researchers to confidently incorporate this valuable reagent into their synthetic programs.

References

-

PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available from: [Link]

-

SpectraBase. 2-amino-3-(4-aminophenyl)propionic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. Available from: [Link]

-

PubChem. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244. Available from: [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available from: [Link]

-

University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. Available from: [Link]

- Zhang, X., et al. (2010). Infrared spectroscopic study of the amidation reaction of aminophenyl modified Au surfaces and p-nitrobenzoic acid as model system. Physical Chemistry Chemical Physics, 12(39), 12427-9.

- Sousa, M. E., & Neves, M. P. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(5), 785.

-

Scientific Laboratory Supplies. (2R)-2-Amino-3-(4-aminophenyl)propanoic Acid. Available from: [Link]

-

SpectraBase. 2-(p-AMINOPHENYL)PROPIONIC ACID - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

- Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2289.

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link]

-

Hanaa Assil. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Available from: [Link]

-

Interchim. Functional groups in (bio)chemistry. Available from: [Link]

- Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

-

OWL, Department of Chemistry, University of Massachusetts. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. Available from: [Link]

- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.

-

GitHub Pages. SOLUBILITY DATA SERIES. Available from: [Link]

- Hilaris Publisher. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Journal of Chemical Engineering and Process Technology.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

- Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 861.

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]

-

PubChem. Propionic Acid | CH3CH2COOH | CID 1032. Available from: [Link]

-

Scientific Laboratory Supplies. (2R)-2-Amino-3-(4-aminophenyl)propanoic Acid. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 4-(2-Aminophenyl)-2,4-dioxobutanoic acid (HMDB0000978). Available from: [Link]

-

PubChem. 2-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 34655. Available from: [Link]

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 5. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. toku-e.com [toku-e.com]

- 8. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. prepchem.com [prepchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 13. interchim.fr [interchim.fr]

- 14. chem.libretexts.org [chem.libretexts.org]

- 16. srdata.nist.gov [srdata.nist.gov]

- 17. 19910-33-9|2-(4-Nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 18. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Chiral Amino Acid Analogues

An In-depth Technical Guide to (S)-2-(4-aminophenyl)propanoic Acid

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very foundation of molecular function. Non-proteinogenic amino acids, such as (S)-2-(4-aminophenyl)propanoic acid, represent a critical class of building blocks that offer chemists a sophisticated toolkit to move beyond the canonical 20 amino acids. The introduction of an aniline moiety onto the phenylalanine scaffold at the para position creates a versatile molecule. This modification retains the core chiral structure essential for specific biological interactions while introducing a nucleophilic aromatic amino group—a key reactive handle for further chemical elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, designed for the practicing researcher and development scientist.

Core Molecular Profile and Physicochemical Properties

(S)-2-(4-aminophenyl)propanoic acid is a chiral carboxylic acid and an analogue of the natural amino acid L-phenylalanine. Its structure is characterized by a propanoic acid backbone with a phenyl group at the C2 position, which in turn is substituted with an amino group at the para (C4) position. The "(S)" designation specifies the stereochemistry at the chiral center (C2).

Chemical Structure

The structural integrity of the molecule is paramount to its function. The key features are the carboxylic acid, the aromatic amine, and the chiral center.

// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; C8 [label="C", pos="2.5,-0.5!"]; O1 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; C9 [label="C", pos="1.5,-1.5!"]; H_N1 [label="H₂", pos="-1.2,0.5!"]; H_C7 [label="H", pos="1.5,0!"]; H_C9 [label="H₃", pos="1.5,-2!"]; H_O2 [label="H", pos="3.8,-0.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H_N1 [style=invis]; C1 -- C7; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- H_O2 [style=invis]; C7 -- C9; C7 -- H_C7 [style=invis]; C9 -- H_C9 [style=invis];

// Add stereochemistry label S_label [label="(S)", fontcolor="#202124", fontsize=14, pos="1.0,-0.5!"]; } Caption: 2D structure of (S)-2-(4-aminophenyl)propanoic acid.

Physicochemical Data Summary

Quantitative data provides the foundational parameters for experimental design, from dissolution for assays to reaction stoichiometry. The following table summarizes the key computed and experimental properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(4-aminophenyl)propanoic acid | [1] |

| CAS Number | 118417-73-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| InChIKey | WOMVICAMAQURRN-LURJTMIESA-N | [1] |

| SMILES | Cc1ccc(N)cc1 | [1][2] |

| Melting Point | 133-137 °C (for the related 3-isomer) | [3] |

| XLogP3 | 1.2 | [1] |

| PSA (Polar Surface Area) | 63.32 Ų | [1][3] |

| Purity | Typically ≥97% |

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure (S)-2-(4-aminophenyl)propanoic acid is a non-trivial task that hinges on the strategic introduction of chirality and the management of the reactive amino group. A common and robust strategy involves the modification of a readily available chiral precursor.

Retrosynthetic Analysis & Strategy

The most logical and field-proven approach is to start from a precursor that already contains the desired stereocenter. (S)-2-(4-nitrophenyl)propanoic acid is an ideal starting material. The synthetic challenge is then reduced to the selective reduction of the aromatic nitro group to an amine without affecting the carboxylic acid or the chiral center.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard catalytic hydrogenation, a clean and high-yielding method for nitro group reduction. The choice of catalyst (Palladium on Carbon) is critical as it is highly effective for this transformation and less likely to cause side reactions under controlled conditions.

Materials:

-

(S)-2-(4-nitrophenyl)propanoic acid (1 equivalent)

-

Methanol (solvent)

-

10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon) is charged with (S)-2-(4-nitrophenyl)propanoic acid and methanol. The vessel is sealed.

-

Inerting: The atmosphere in the vessel is purged by evacuating and refilling with an inert gas (N₂ or Ar) three times. This step is a critical safety measure to remove oxygen, which can form explosive mixtures with hydrogen.

-

Catalyst Introduction: Under a positive pressure of inert gas, the 10% Pd/C catalyst is added. Adding the catalyst under inert conditions prevents it from reacting with atmospheric oxygen, which can deactivate it or pose a fire hazard (Pd/C can be pyrophoric).

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas. The reaction is typically run at a pressure of 1-4 atm and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. For more precise tracking, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to check for the disappearance of the starting material.

-

Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The Celite® pad is washed with additional methanol to ensure complete recovery of the product. Self-Validation Check: The filtrate should be colorless, indicating complete removal of the solid catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford (S)-2-(4-aminophenyl)propanoic acid as a solid.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.

Spectroscopic Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

-

Expected Resonances:

-

Aromatic Protons: Two doublets in the ~6.5-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more upfield than those ortho to the alkyl substituent.

-

Methine Proton (C2-H): A quartet at ~3.5-4.0 ppm, coupled to the methyl protons.

-

Methyl Protons (C3-H₃): A doublet at ~1.3-1.5 ppm, coupled to the methine proton.

-

Amine (NH₂) and Carboxyl (OH) Protons: Broad singlets with variable chemical shifts, often exchangeable with D₂O.

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

Characteristic Bands (cm⁻¹):

-

~3400-3200: N-H stretching vibrations of the primary amine (typically two bands).[4]

-

~3300-2500: A very broad O-H stretch from the carboxylic acid, indicative of hydrogen bonding.[5]

-

~1710: C=O stretching of the carbonyl group in the carboxylic acid.[5]

-

~1620 & ~1515: Aromatic C=C bending vibrations.

-

~1620-1560: N-H bending (scissoring) vibration.[4]

-

-

-

Mass Spectrometry (MS): MS confirms the molecular weight and can provide structural information through fragmentation.

Chiral Purity Assessment

The most critical quality attribute for this molecule is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are highly effective for separating amino acid derivatives. A column such as a Chiralpak® IB or similar is a suitable starting point.[7]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a non-polar solvent like n-hexane with a polar modifier, often an alcohol such as ethanol or isopropanol. A common starting point is a 90:10 (v/v) mixture of hexane:ethanol.[7]

-

Sample Preparation: Prepare a dilute solution of the synthesized (S)-2-(4-aminophenyl)propanoic acid in the mobile phase or a compatible solvent. A racemic standard (a 50:50 mixture of R and S enantiomers) must also be prepared to identify the retention times of both enantiomers and to validate the separation method.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Temperature: Controlled at ambient temperature (e.g., 25 °C).

-

-

Analysis:

-

Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers and calculate the resolution factor (Rs). A self-validating system requires Rs > 1.5 for baseline separation.[7]

-

Inject the synthesized sample.

-

The enantiomeric excess (% e.e.) is calculated from the peak areas of the S and R enantiomers using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

Applications in Drug Development and Research

The unique structure of (S)-2-(4-aminophenyl)propanoic acid makes it a valuable intermediate and building block in medicinal chemistry.

-

Peptide Modification: It can be incorporated into peptide sequences to create peptidomimetics. The aniline group can serve as a point for attaching other molecules (e.g., fluorescent labels, cytotoxic drugs) or for creating novel backbone structures.[8][9]

-

Scaffold for Small Molecule Synthesis: The compound serves as a chiral scaffold. The amino and carboxylic acid groups provide two distinct points for chemical modification, allowing for the construction of complex molecular architectures.

-

Prodrug Development: The carboxylic acid or amino group can be used to link a parent drug, potentially improving its solubility, permeability, or targeting through amino acid transporters.[10]

-

Biocompatible Catalysis: The aniline moiety has been explored as a biocompatible nucleophilic catalyst for reactions like hydrazone ligations, which are useful in bioconjugation under physiological conditions.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side shields (conforming to EN166 or NIOSH standards).[11]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[11]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

Storage Conditions

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8 °C).[15]

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption and oxidation of the amino group.[11][14]

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

References

-

PubChem. (2S)-2-(4-aminophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-(4-Aminophenyl)propionic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]

-

AA Blocks. (2S)-2-amino-3-(4-aminophenyl)propanoic acid. [Link]

-

de Araujo, D. R., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(17), 3059. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

-

Reddy, G. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

Sources

- 1. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Aminophenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 3. 3-(4-Aminophenyl)propionic acid | CAS#:2393-17-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. tsijournals.com [tsijournals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aablocks.com [aablocks.com]

- 10. mdpi.com [mdpi.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-(4-Aminophenyl)propanoic acid (CAS 59430-62-5): Properties, Synthesis, and Applications in Pharmaceutical Research

Abstract

This technical guide provides an in-depth examination of 2-(4-Aminophenyl)propanoic acid (CAS: 59430-62-5), a chiral carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Possessing both a reactive amine and a carboxylic acid functional group, this molecule serves as a versatile scaffold and building block. This document, intended for scientists and development professionals, delineates the compound's physicochemical properties, presents a robust laboratory-scale synthesis protocol with an emphasis on procedural rationale, details modern analytical methodologies for purity and enantiomeric assessment, and explores its strategic applications, particularly in the design of novel therapeutics and prodrugs.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Identity and Nomenclature

-

IUPAC Name : this compound[5]

-

Synonyms : 4-Aminohydratropic acid, (±)-2-(p-Aminophenyl)propionic acid[1]

-

Chirality : The molecule possesses a stereocenter at the alpha-carbon (C2), and can therefore exist as (S) and (R) enantiomers or as a racemic mixture. The specific enantiomer is critical for biological activity, a cornerstone of modern drug design. The (S)-enantiomer is identified by CAS Number 118417-73-5.[6]

Physicochemical Data

The key quantitative properties of this compound are summarized below. These values are critical for designing experimental conditions, such as solvent selection for reactions and purification.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [4][5][6] |

| Melting Point | 132-134 °C | [1] |

| Boiling Point | 345 °C at 760 mmHg | [1] |

| Density | 1.21 g/cm³ | [1] |

| Appearance | Solid, often cream-colored | [7] |

| XLogP3 | 1.2 | [6] |

Spectroscopic Profile for Structural Confirmation

While specific spectra for this compound are not widely published, its structure allows for predictable spectroscopic signatures essential for its unambiguous identification.

-

¹H NMR : Expected signals would include aromatic protons in the 6.5-7.5 ppm range, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring. The methine proton (CH) adjacent to the carbonyl would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would present as a doublet. The amine (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.

-

¹³C NMR : Approximately 9 distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (>170 ppm). Four aromatic signals would be present, two for the substituted carbons and two for the unsubstituted carbons. The aliphatic methine and methyl carbons would appear in the upfield region.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), and C-N stretching in the aromatic region.

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z 165. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da).

Synthesis and Purification Strategy

The synthesis of this compound is most logically approached via the reduction of its nitro-analogue. This strategy is widely employed in pharmaceutical chemistry due to the commercial availability of various nitro-aromatic precursors and the high efficiency and selectivity of the nitro group reduction.

Retrosynthetic Workflow

The chosen synthetic pathway is based on a reliable and high-yielding transformation. The primary experimental choice is the selection of a reducing agent that is potent enough to reduce the aromatic nitro group without affecting the carboxylic acid moiety. Catalytic hydrogenation is the superior choice for its clean conversion and mild conditions.

Caption: A streamlined synthesis workflow for this compound.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound via catalytic hydrogenation of 2-(4-Nitrophenyl)propanoic acid.

Reagents & Equipment:

-

2-(4-Nitrophenyl)propanoic acid

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (ACS Grade)

-

Hydrogen gas (H₂) supply or balloon

-

Parr hydrogenator or a standard round-bottom flask with a hydrogen inlet

-

Celite® or a similar filter aid

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

TLC plates (silica gel), ethyl acetate, hexanes, acetic acid

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a 250 mL Parr bottle or round-bottom flask), dissolve 5.0 g of 2-(4-Nitrophenyl)propanoic acid in 100 mL of methanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with the flammable solvent. The catalyst is the agent that facilitates the addition of hydrogen across the nitro group.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel to 40-50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, filtered through a syringe filter to remove the Pd/C catalyst, and analyzed by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (e.g., 50:50:1). The product spot will have a lower Rf value and will be UV active, while also staining with ninhydrin (due to the new amine group), unlike the starting material. The reaction is typically complete within 4-6 hours.

-

Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20-30 mL of methanol to ensure complete recovery of the product. Causality Note: The Celite® provides a fine filtration medium that prevents the pyrophoric palladium catalyst from passing through and contaminating the product.

-

Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric composition of this compound, especially for its use in regulated applications.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. For a chiral molecule like this, both reversed-phase and chiral methods are necessary.

Protocol 4.2.1: RP-HPLC for Chemical Purity Assessment

-

Objective: To determine the chemical purity and identify any process-related impurities.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. Causality Note: TFA is used as an ion-pairing agent to ensure sharp peak shapes for both the amine and carboxylic acid functionalities.

-

Flow Rate: 1.0 mL/min.

-

Procedure:

-

Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Inject 10 µL onto the column.

-

Run a gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to elute all potential impurities.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Protocol 4.2.2: Chiral HPLC for Enantiomeric Purity

-

Objective: To separate and quantify the (S) and (R) enantiomers.

-

Instrumentation: HPLC system with UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series) or a Pirkle-type column.[10][11]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine). Causality Note: The specific mobile phase composition is highly dependent on the chosen chiral column and must be optimized to achieve baseline resolution between the enantiomers.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Procedure:

-

Prepare the sample as in the RP-HPLC method, using the mobile phase as the diluent.

-

Inject and run the analysis under isocratic conditions.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

-

Applications in Drug Development

The bifunctional and chiral nature of this compound makes it a valuable intermediate in pharmaceutical sciences.

A Versatile Pharmaceutical Building Block

The primary amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters, amides, or acid chlorides. This dual reactivity allows for its incorporation into a wide array of more complex molecular architectures, serving as a linker or a pharmacophoric element.

Strategic Use in Prodrug Design

A major challenge in drug development is overcoming poor aqueous solubility or low membrane permeability. Amino acids are frequently used as promoieties in prodrug design because they can be recognized by endogenous amino acid transporters, thereby hijacking these systems to enhance drug absorption.[12]

Caption: Conceptual workflow of a prodrug strategy to improve drug delivery.

Unnatural Amino Acid for Peptide Modification

Incorporating unnatural amino acids like this compound into peptides can confer novel properties, such as increased resistance to proteolytic degradation, enhanced binding affinity, or the ability to serve as a handle for bioconjugation.[13] Its unique structure can introduce specific conformational constraints or new interaction points within a peptide therapeutic.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any research chemical.

-

Hazards: The compound is classified as an irritant to the eyes, skin, and respiratory system.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.[14][16] Use a dust mask or conduct work in a well-ventilated fume hood to avoid inhalation.[15]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated area.[15] Keep the container tightly closed to prevent moisture absorption and contamination.[14] Some suppliers recommend refrigerated storage (2-8 °C).

Conclusion

This compound, CAS 59430-62-5, is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional groups provide a reliable platform for innovation. From constructing complex lead compounds to enhancing the pharmacokinetic profiles of existing drugs through prodrug strategies, this molecule offers significant potential. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full value in the pursuit of new and improved therapeutics.

References

- (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892. PubChem. [Link]

- Material Safety Data Sheet - 2-(4-Aminophenyl). Cole-Parmer. [Link]

- 2-[4-Amino-3-(2-aminophenyl)phenyl]propanoic acid | C15H16N2O2 | CID 164141395. PubChem. [Link]

- 2-amino-3-(4-aminophenyl)propionic acid. SpectraBase. [Link]

- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

- 2-amino-3-(4-aminophenyl)propionic acid - MS (GC) Spectrum. SpectraBase. [Link]

- (2S)-2-amino-3-(4-aminophenyl)propanoic acid. AA Blocks. [Link]

- β-(4-Aminophenyl)propionic acid. NIST WebBook. [Link]

- ANALYTICAL METHOD SUMMARIES. ALS. [Link]

- Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography. PubMed. [Link]

- PROPIONIC ACID. Food and Agriculture Organization of the United Nations. [Link]

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

- Amino Acids in the Development of Prodrugs. MDPI. [Link]

- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. [Link]

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aablocks.com [aablocks.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Aminophenyl)propanoic acid, a key chemical entity with relevance in synthetic and medicinal chemistry. The central focus of this document is the elucidation of its molecular weight and other critical physicochemical properties that are paramount for its application in research and development. We will delve into its structural attributes, stereochemistry, and the analytical workflows required for its characterization. This guide is structured to serve as a practical resource, synthesizing foundational data with insights relevant to drug discovery and development, where precise molecular characterization is a prerequisite for advancing novel chemical entities.

Core Compound Identification and Molecular Weight

The foundational characteristic of any chemical compound is its identity, defined by its structure, formula, and molecular weight. For this compound, these identifiers are well-established.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₁₁NO₂ [1][2]. Based on this formula, the molecular weight, which is the sum of the average atomic masses of its constituent atoms, is calculated to be 165.19 g/mol [1][2][3].

It is critical for researchers, particularly those utilizing mass spectrometry, to distinguish between molecular weight and monoisotopic (or accurate) mass. The molecular weight is an average based on the natural isotopic abundance of elements. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is essential for high-resolution mass spectrometry (HRMS), which can measure the mass of a molecule with enough precision to help determine its elemental composition.

Structural Representation

The structure consists of a propanoic acid backbone with a phenyl group attached to the second carbon (the α-carbon). This phenyl ring is substituted at the para (4-position) with an amino group.

Caption: Chemical structure of this compound.

Key Identification Data

For unambiguous identification and sourcing, CAS (Chemical Abstracts Service) numbers and IUPAC names are essential. It is important to note that this compound has a chiral center, leading to different identifiers for its enantiomers and the racemic mixture.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| Accurate Mass | 165.079 Da | [2] |

| CAS Number (Racemate) | 59430-62-5 | [2] |

| CAS Number ((S)-enantiomer) | 118417-73-5 | [1][3] |

| CAS Number ((R)-enantiomer) | 110772-51-5 | [4] |

Physicochemical Properties for Drug Development

Beyond basic identification, a compound's behavior in biological systems is predicted by its physicochemical properties. For professionals in drug development, understanding parameters like lipophilicity, polar surface area, and hydrogen bonding potential is fundamental to assessing a molecule's drug-likeness and its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

These properties are often computationally predicted, providing valuable early-stage insights.

| Computed Property | Predicted Value | Significance in Drug Development | Source |

| XLogP3 | 1.2 | Indicates moderate lipophilicity, influencing solubility, membrane permeability, and binding. | [1] |

| Hydrogen Bond Donor Count | 2 | Relates to binding interactions with biological targets and aqueous solubility. | [1] |

| Hydrogen Bond Acceptor Count | 3 | Relates to binding interactions with biological targets and aqueous solubility. | [1] |

| Polar Surface Area (PSA) | 63.3 Ų | A key predictor of drug transport properties, particularly blood-brain barrier penetration. | [1] |

The moderate PSA and balanced lipophilicity suggest that this molecule possesses a structural scaffold with favorable characteristics for oral bioavailability.

Stereochemistry: A Critical Consideration

The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-2-(4-Aminophenyl)propanoic acid and (R)-2-(4-Aminophenyl)propanoic acid.

The significance of stereochemistry in pharmacology cannot be overstated. Enantiomers of a chiral drug often exhibit different pharmacological activities, metabolic pathways, and toxicities due to the stereospecific nature of biological receptors and enzymes. Therefore, the synthesis and characterization of stereoisomerically pure compounds are often required in drug development. When sourcing this compound, it is crucial to specify the desired form: the (S)-enantiomer, the (R)-enantiomer, or the racemic mixture (an equal mixture of both).

Analytical Characterization Workflow

Confirming the identity, purity, and structure of a compound like this compound is a self-validating process that underpins all subsequent research. A multi-technique approach is required for robust characterization.

Caption: Standard workflow for the analytical validation of this compound.

Protocol Example: Identity Confirmation via Mass Spectrometry

This protocol describes the conceptual steps for verifying the molecular weight and inferring the elemental formula.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., methanol or water with 0.1% formic acid) to a final concentration of 1 mg/mL. Perform a serial dilution to a working concentration of 1 µg/mL. The acid is added to promote ionization.

-

Instrumentation Setup: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source operating in positive ion mode. ESI is chosen as it is a soft ionization technique suitable for polar molecules like this amino acid.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺, which would be approximately 166.086.

-

Data Analysis:

-

Expertise: Locate the peak corresponding to the [M+H]⁺ ion. The instrument's high resolution allows for the measurement of its mass to several decimal places.

-

Trustworthiness: Compare the experimentally measured accurate mass to the theoretical accurate mass of C₉H₁₂NO₂⁺ (166.08625). An observed mass accuracy of <5 ppm (parts per million) provides high confidence in the assigned elemental composition. This self-validating step ensures the correct molecular formula is present.

-

Relevance and Applications in Research

Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry. The most well-known members are the Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and naproxen[5]. While this compound itself is not a marketed drug, its structure represents a valuable scaffold and building block.

-

Synthetic Intermediate: Its bifunctional nature (amine and carboxylic acid) makes it a versatile starting material for the synthesis of more complex molecules, including peptides and heterocyclic compounds.

-

Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as increasing their bioavailability via amino acid transporters[6]. The structure of this compound makes it a candidate for such strategies.

-

Fragment-Based Discovery: As a small, functionalized molecule, it can be used in fragment-based screening campaigns to identify starting points for new drug discovery programs.

-

Therapeutic Exploration: Phenylpropanoic acid derivatives have been explored for various therapeutic targets, including GPR40 agonists for type 2 diabetes[7] and for their potential anticancer properties[8]. This compound serves as a foundational structure for further derivatization and exploration in these areas.

Conclusion

The molecular weight of this compound is definitively established as 165.19 g/mol . However, for the modern researcher, this single data point is the gateway to a deeper understanding of the compound's multifaceted nature. Its accurate mass, stereochemistry, and other physicochemical properties are indispensable for its effective use in chemical synthesis and drug development. The rigorous analytical characterization outlined in this guide is a critical, self-validating system that ensures the reliability and reproducibility of any research built upon this versatile chemical scaffold.

References

-

PubChem. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892. [Link]

-

PubChem. 2-[4-Amino-3-(2-aminophenyl)phenyl]propanoic acid | C15H16N2O2 | CID 164141395. [Link]

-

NIST. β-(4-Aminophenyl)propionic acid. [Link]

-

Steamy Kitchen. (R)-2-(4-Aminophenyl)propanoic acid. [Link]

-

SpectraBase. 2-amino-3-(4-aminophenyl)propionic acid. [Link]

-

PubChem. 2-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 34655. [Link]

- Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

AA Blocks. (2S)-2-amino-3-(4-aminophenyl)propanoic acid. [Link]

- Google Patents. WO1996041794A1 - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

PubChem. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836. [Link]

-

PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]

-

Patsnap. Propionic Acid's Influence on Pharmaceutical Advancements. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

- 1. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. (2S)-2-(4-aminophenyl)propanoic acid [sigmaaldrich.com]

- 4. steamykitchen.com [steamykitchen.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(4-Aminophenyl)propanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Aminophenyl)propanoic acid in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. In the absence of extensive published solubility data for this specific molecule, this guide establishes a predictive framework based on its physicochemical properties and structural analogy to similar compounds. Furthermore, it offers detailed, self-validating experimental protocols for the accurate determination of its solubility, ensuring scientific integrity and reproducibility. The content is structured to provide not just procedural steps, but also the causal reasoning behind experimental choices, empowering the user with a deep, actionable understanding of the solubility of this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property that dictates the developability of an active pharmaceutical ingredient (API). It influences a multitude of critical parameters, including bioavailability, manufacturability, and the selection of appropriate formulation strategies. This compound, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that present a nuanced solubility profile. Its amphoteric nature, arising from the presence of both a basic amino group and an acidic carboxylic acid group, alongside a hydrophobic phenylpropanoic backbone, suggests a complex interplay of intermolecular forces that govern its dissolution in various media.

Understanding the solubility of this compound in a range of organic solvents is paramount for a variety of applications, from synthetic route optimization and purification to the development of analytical methods and final drug product formulations. This guide will first explore the theoretical underpinnings of its expected solubility and then provide a robust experimental framework for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | LGC Standards[1] |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Melting Point (of isomer 3-(4-Aminophenyl)propionic acid) | 133-137 °C | Sigma-Aldrich |

The XLogP3 value of 1.2 suggests a moderate lipophilicity. The "Rule of 5," a guideline to predict drug-likeness, suggests that compounds with a LogP not greater than 5 are more likely to have good absorption and permeation[3]. The presence of both hydrogen bond donors (the amino and carboxylic acid protons) and acceptors (the nitrogen and oxygen atoms) indicates that hydrogen bonding will play a significant role in its interactions with protic solvents. The melting point of a closely related isomer provides an estimation of the crystal lattice energy that must be overcome for dissolution to occur. A higher melting point generally correlates with lower solubility[4].

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is complex due to its zwitterionic potential. In its neutral state, it has both polar (amino and carboxylic acid) and non-polar (phenyl ring and alkyl chain) regions.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydrogen bonding capabilities of this compound, it is expected to exhibit favorable interactions with these solvents. The solubility in this class of solvents is likely to be moderate to high. The alkyl chain length of the alcohol may influence solubility, with shorter-chain alcohols like methanol and ethanol potentially being better solvents than longer-chain alcohols like propanol and butanol due to their higher polarity. Studies on amino acids have shown that their solubility tends to decrease as the alkyl chain of the alcohol solvent increases[5].

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but lack acidic protons. They can act as hydrogen bond acceptors. While they can interact with the acidic proton of the carboxylic acid and the protons of the amino group, the lack of donor capability might limit the overall solvation compared to protic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amino and carboxylic acid groups, this compound is expected to have very low solubility in non-polar solvents. The energy required to break the intermolecular forces in the solid crystal lattice and the hydrogen bonds between solute molecules will not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.

Impact of pH and Ionization

The solubility of this compound will be highly dependent on the pH of the medium, a critical consideration if dealing with aqueous-organic solvent mixtures or acidic/basic organic solvents.

-

Acidic Conditions: In the presence of an acid, the amino group will be protonated to form a positively charged ammonium ion. This will increase the polarity of the molecule and is expected to enhance its solubility in polar solvents.

-

Basic Conditions: In the presence of a base, the carboxylic acid group will be deprotonated to form a negatively charged carboxylate ion. This will also increase the polarity and is expected to enhance its solubility in polar solvents.

The zwitterionic form, where the amino group is protonated and the carboxylic acid is deprotonated, will likely have high crystal lattice energy, potentially leading to lower solubility compared to the fully protonated or deprotonated forms in highly polar solvents.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Guide

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant[4].

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility measurement due to its simplicity, reliability, and its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution[4]. This ensures that the measured solubility is a true representation of the compound's intrinsic properties in that solvent at a given temperature.

Experimental Workflow Diagram

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-depth Technical Guide to the Chiral Properties of 2-(4-Aminophenyl)propanoic Acid

Foreword: Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image molecules—necessitate their separation and individual characterization. A classic example is the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), where typically one enantiomer holds the desired therapeutic activity. This guide provides a deep dive into the chiral properties of a related compound, 2-(4-Aminophenyl)propanoic acid, offering a technical framework for its resolution, analysis, and characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule's stereochemistry.

Molecular Overview and Stereochemistry

This compound is an arylpropionic acid derivative featuring a central chiral carbon atom.[1] Its structure is analogous to many well-known NSAIDs.[2] The presence of a stereocenter at the second carbon of the propanoic acid chain gives rise to two distinct enantiomers: (S)-2-(4-aminophenyl)propanoic acid and (R)-2-(4-aminophenyl)propanoic acid.

Table 1: Physicochemical Properties of (S)-2-(4-Aminophenyl)propanoic acid [3]

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(4-aminophenyl)propanoic acid |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| InChIKey | WOMVICAMAQURRN-LURJTMIESA-N |

| Canonical SMILES | CC(=O)O |

These enantiomers possess identical physical properties in an achiral environment but will interact differently with other chiral molecules, including biological targets like enzymes and receptors. This differential interaction is the fundamental reason for their distinct biological activities.

The Imperative of Chiral Separation

For most arylpropionic acids, the (S)-enantiomer is responsible for the therapeutic (e.g., anti-inflammatory) effects, while the (R)-enantiomer is often less active or may contribute to off-target effects.[4] Furthermore, a metabolic process known as chiral inversion can convert the inactive (R)-enantiomer into the active (S)-enantiomer in vivo, though the extent of this conversion varies significantly between compounds.[4] Therefore, the ability to resolve and quantify the individual enantiomers of this compound is critical for any meaningful pharmacological or toxicological assessment.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

An In-depth Technical Guide to the Biological Activity of 2-(4-Aminophenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction